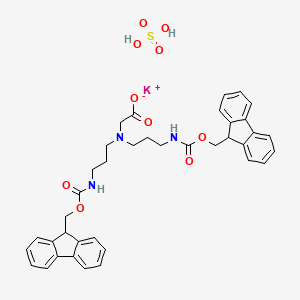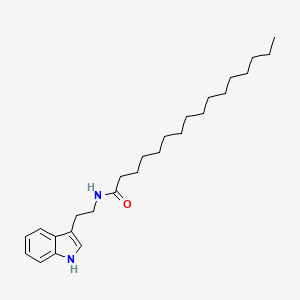
N-Palmitoyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoyltryptamine is a naturally occurring compound belonging to the class of organic compounds known as 3-alkylindoles. It is a tryptamine derivative where the indole moiety carries a palmitoyl chain at the 3-position. This compound has been detected in various natural sources, including fruits and alcoholic beverages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyltryptamine typically involves the reaction of tryptamine with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Palmitoyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Substituted tryptamine derivatives.
Aplicaciones Científicas De Investigación
N-Palmitoyltryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Palmitoyltryptamine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The compound also interacts with lipid bilayers, affecting membrane fluidity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-Stearoyltryptamine
- N-Arachidoyltryptamine
- N-Behenoyltryptamine
- N-Tricosanoyltryptamine
- N-Pentacosanoyltryptamine
- N-Cerotoyltryptamine
Uniqueness
N-Palmitoyltryptamine is unique due to its specific palmitoyl chain, which influences its solubility, membrane interaction, and receptor binding affinity. Compared to other similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
21469-15-8 |
|---|---|
Fórmula molecular |
C26H42N2O |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]hexadecanamide |
InChI |
InChI=1S/C26H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-26(29)27-21-20-23-22-28-25-18-16-15-17-24(23)25/h15-18,22,28H,2-14,19-21H2,1H3,(H,27,29) |
Clave InChI |
YZWBXGMMZOEBAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


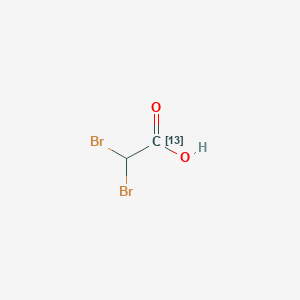
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
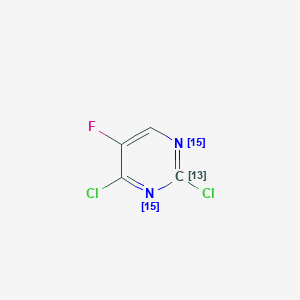
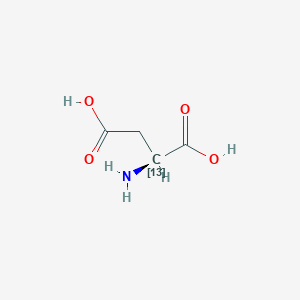

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)
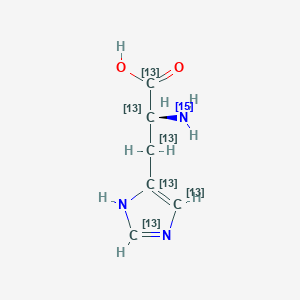
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)
